molecular formula C17H19N5O2S B2930082 N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 896291-90-0

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2930082
CAS No.: 896291-90-0
M. Wt: 357.43
InChI Key: ANKIAFGOVIIUME-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on derivatives of similar structural motifs has demonstrated significant anticancer effects. For instance, studies involving the modification of acetamide groups with alkylurea moieties in certain compounds have shown potent antiproliferative activities against various human cancer cell lines, suggesting that derivatives of "N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide" could be explored for their anticancer properties. These compounds have also been found to inhibit tumor growth effectively in animal models, indicating their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Antimicrobial Activity

The synthesis and structural elucidation of acetamide derivatives have revealed significant in vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights the potential of "this compound" and its derivatives to serve as a basis for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Enzyme Inhibitory Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This suggests potential applications in treating diseases where enzyme inhibition is a therapeutic strategy (Virk et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with specific proteins in the body. The pyrrole ring is known to be a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13-19-20-17(22(13)21-9-3-4-10-21)25-12-16(23)18-11-14-5-7-15(24-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIAFGOVIIUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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